2-Bromo-3-methylbenzamide
Description
Significance of Halogenated Benzamides in Synthetic Methodologies and Chemical Biology
The strategic incorporation of halogen atoms onto the benzamide (B126) framework dramatically expands its utility in the realms of synthetic chemistry and chemical biology. Halogenated benzamides are key intermediates in a variety of powerful cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations. In these reactions, the halogen atom functions as an efficient leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of complex molecular architectures from simpler precursors.
Beyond their synthetic utility, halogens can significantly impact a molecule's biological activity. The presence of a halogen atom can facilitate halogen bonding, a non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. Moreover, the strategic placement of halogens can be used to modulate a compound's lipophilicity and metabolic stability, crucial parameters in the design of new drugs and chemical probes for studying biological processes.
Research Trajectory of 2-Bromo-3-methylbenzamide within Contemporary Chemical Science
Within the diverse family of halogenated benzamides, this compound has garnered considerable attention in contemporary chemical research. vulcanchem.com The specific arrangement of a bromine atom ortho to the amide group and a methyl group in the meta position confers distinct reactivity and conformational characteristics to the molecule. vulcanchem.com
The primary research focus for this compound has been its application as a versatile building block in the synthesis of more intricate molecular structures. vulcanchem.com Its utility as a precursor is particularly evident in the synthesis of novel heterocyclic compounds via intramolecular cyclization reactions. The steric and electronic influence of the bromo and methyl substituents directs the regioselectivity of these transformations, providing a reliable route to specific isomers that are often challenging to synthesize by other methods.
A significant area of investigation for this compound is in the development of potent enzyme inhibitors. Notably, it has served as a foundational scaffold in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes integral to DNA repair and other vital cellular functions. uoguelph.canih.gov The bromo- and methyl-substituted phenyl ring of this compound can be strategically oriented within the active site of PARP enzymes to form crucial binding interactions, resulting in potent and selective inhibition. uoguelph.ca This line of inquiry highlights the considerable potential of this compound as a valuable starting point for the discovery of novel therapeutic agents. uoguelph.canih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNLPFZVSBANLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Advancements for 2 Bromo 3 Methylbenzamide and Analogous Derivatives
Classical Approaches for the Synthesis of 2-Bromo-3-methylbenzamide
Traditional synthetic routes to this compound primarily rely on the conversion of a corresponding carboxylic acid precursor and subsequent formation of the amide bond. These methods, while established, offer a reliable foundation for the production of this important chemical intermediate.
Synthesis from Precursor Aromatic Carboxylic Acids (e.g., 2-Bromo-3-methylbenzoic acid)
The most common precursor for the synthesis of this compound is 2-bromo-3-methylbenzoic acid. vulcanchem.com The preparation of this starting material itself can be a multi-step process. One documented method begins with the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality and achieve the desired substitution pattern. orgsyn.org
A detailed procedure for obtaining this compound from its carboxylic acid precursor has been reported with a yield of approximately 80%. vulcanchem.com The process involves the activation of the carboxylic acid, 3-methyl-2-bromobenzoic acid, with isobutyl chloroformate in the presence of triethylamine (B128534) at a controlled temperature of 0°C. vulcanchem.comchemicalbook.com The reaction progress is monitored using thin-layer chromatography. vulcanchem.com Once the activation is complete, the reaction mixture is treated with ammonium (B1175870) hydroxide (B78521) to form the final amide product. vulcanchem.comchemicalbook.com The resulting this compound is then isolated as a white solid. vulcanchem.com
| Reactant | Reagent | Solvent | Temperature | Yield |
| 3-methyl-2-bromobenzoic acid | 1. Triethylamine, Isobutyl chloroformate 2. Ammonium hydroxide | Dichloromethane | 0°C | ~80% |
Establishment of Amide Bond Formation Procedures
The formation of the amide bond is a crucial step in the synthesis of this compound and its analogues. A variety of methods have been developed to facilitate this transformation, ranging from the use of acid chlorides to modern coupling reagents.
One of the oldest and most direct methods involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, typically using reagents like thionyl chloride or oxalyl chloride. wiley-vch.deresearchgate.net This activated intermediate then readily reacts with an amine to form the amide bond. wiley-vch.de For instance, 2-bromo-4-methylbenzoic acid has been successfully converted to 2-bromo-4-methylbenzamide (B3039755) in high yield by first refluxing with thionyl chloride to form the acid chloride, followed by reaction with aqueous ammonia. wiley-vch.de
More recently, a plethora of coupling reagents have been developed to promote amide bond formation under milder conditions, minimizing the need for harsh reagents. researchgate.net These include carbodiimides, phosphonium (B103445) salts, and uronium salts, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net A green and efficient one-pot method has also been described, which proceeds through a thioester intermediate. This approach avoids traditional coupling reagents and has been shown to be effective for the synthesis of primary amides by treating the intermediate thioester with aqueous ammonium hydroxide. rsc.org
Catalytic Synthesis Protocols for this compound and Related Structures
The development of catalytic methods has revolutionized the synthesis of complex molecules, and benzamide (B126) derivatives are no exception. Palladium, nickel, and cobalt catalysts have proven to be particularly effective in forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of substituted benzamides and related heterocyclic systems.
Palladium-Catalyzed Strategies for Bromobenzamide Derivatives
Palladium catalysis is a powerful tool for the functionalization of aryl halides, including bromobenzamides. These reactions often proceed with high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, allow for the introduction of new carbon-carbon bonds at the bromine-bearing position of this compound. vulcanchem.com Furthermore, palladium-catalyzed C-N cross-coupling reactions have been instrumental in the synthesis of various pharmaceutical compounds. nih.gov For example, derivatives of 4-bromobenzamide (B181206) have been coupled with functionalized piperazines using a palladium catalyst. nih.gov
Palladium-catalyzed annulation reactions of ortho-halobenzamides with arynes provide a direct route to phenanthridinones, an important heterocyclic scaffold. nih.gov This method facilitates the simultaneous formation of C-C and C-N bonds in a single step under relatively mild conditions. nih.gov The reaction tolerates a variety of functional groups on the benzamide, although electron-withdrawing groups can sometimes lead to lower yields. nih.gov Another innovative approach involves the palladium-catalyzed direct arylation of heteroarenes with bromobenzamides, offering a regioselective synthesis of heteroaryl benzamides. researchgate.net
Nickel-Catalyzed Reactions for the Formation of Substituted Benzamide Esters and Related Axially Chiral Systems
Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for various transformations. Nickel-catalyzed reactions have been successfully employed for the synthesis of substituted benzamide esters and the construction of axially chiral systems.
A notable application of nickel catalysis is the conversion of amides to esters. nih.gov This transformation, which is typically challenging, can be achieved under mild conditions using a nickel catalyst, avoiding the need for a large excess of the alcohol nucleophile. nih.gov The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the benzamide ring. nih.gov
Nickel catalysts have also been utilized in C-H activation and coupling reactions. For instance, a nickel-catalyzed regioselective C-H coupling of 8-aminoquinoline-derived benzamides with oxetanes has been developed to synthesize seven-membered benzolactones. researchgate.netresearchgate.net In the realm of asymmetric synthesis, nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has been shown to produce methylsulfonyl-substituted phenylalanine derivatives with high yields and enantioselectivity. rsc.org
Cobalt-Catalyzed Cyclization Reactions Utilizing 2-Bromobenzamides
Cobalt catalysis has gained prominence for its unique reactivity in cyclization reactions. Specifically, cobalt-catalyzed cyclizations of 2-bromobenzamides have been developed as a novel route to synthesize 3-(imino)isoindolin-1-ones. nih.govmdpi.com
This catalytic reaction involves the cyclization of 2-bromobenzamides with carbodiimides and demonstrates tolerance for a variety of substituents, providing the corresponding products in moderate yields. nih.govmdpi.comresearchgate.net The proposed reaction mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. nih.govmdpi.com This is followed by nucleophilic addition and substitution to furnish the desired heterocyclic structures. nih.govmdpi.com Control experiments have indicated that the reaction is initiated by the reduction of the Co(II) catalyst to an active Co(I) species, which then activates the C-Br bond of the 2-bromobenzamide (B1207801). mdpi.com
| Catalyst System | Reactants | Product | Key Features |
| Cobalt catalyst | 2-Bromobenzamides, Carbodiimides | 3-(Imino)isoindolin-1-ones | Novel synthetic pathway, tolerates various substituents, proceeds via a five-membered aza-cobaltacycle intermediate. nih.govmdpi.com |
Manganese-Catalyzed Approaches for N-Functionalized Benzamide Derivatives
The use of earth-abundant 3d-block metals, particularly manganese, has become a cornerstone of sustainable catalytic C–H bond activation. rsc.org Manganese is an attractive catalyst due to its low cost and biocompatibility, being the third most abundant transition metal after iron and titanium. beilstein-journals.org
Recent advancements have demonstrated the versatility of manganese catalysts in various transformations. rsc.org Manganese(I)-pincer complexes, for instance, have been effectively used for the N-alkylation of amines with alcohols, including methanol (B129727). beilstein-journals.org These reactions often proceed under mild conditions and exhibit high functional group tolerance, allowing for the selective mono-N-alkylation of a wide range of substrates. beilstein-journals.org One pioneering study highlighted a system that, while requiring a high base loading, opened avenues for manganese catalysis in borrowing hydrogen (BH) reactions. beilstein-journals.org
A notable development is the manganese-catalyzed ortho-selective deuteration of aromatic amides using D₂O as the deuterium (B1214612) source, facilitated by a 2-pyridone ligand. rsc.org This method showcases broad substrate scope and high functional group tolerance, enabling late-stage deuteration of complex molecules. rsc.org Mechanistic studies suggest that the 2-pyridone acts as an endogenous base, enabling a concerted metalation-deprotonation (CMD) mechanism for reversible C-H activation and subsequent hydrogen-deuterium exchange. rsc.org
Furthermore, manganese-catalyzed C-H amination presents a powerful tool for late-stage functionalization. A manganese perchlorophthalocyanine [MnIII(ClPc)] catalyst has been reported for highly site-selective and functional group tolerant intermolecular benzylic C(sp³)–H amination. nih.gov This catalyst is synthesized in a single, scalable step from abundant and sustainable starting materials. nih.gov The reaction demonstrates high site-selectivity in molecules with multiple reactive C–H bonds based on steric and electronic differentiation. nih.gov
In the context of N-functionalized benzamides, manganese-catalyzed reactions offer a promising and sustainable alternative to traditional methods. For example, a manganese(I)-catalyzed method has been developed for the direct synthesis of amides from a variety of esters and amines with a low catalyst loading. researchgate.net This approach accommodates a wide range of aromatic, aliphatic, and heterocyclic esters, as well as primary and secondary amines. researchgate.net
Table 1: Optimization of Manganese-Catalyzed Deuteration of N-methoxy-benzamide
| Entry | Catalyst (mol%) | Base (equiv.) | Ligand (equiv.) | Solvent | Temp (°C) | Time (h) | Deuterium Incorporation | Yield (%) |
| 1 | Mn(CO)₅Br (10) | Na₂CO₃ (1) | L2 (0.1) | NMP/D₂O | 60 | 16 | 1.94 | 90 |
Data sourced from a systematic series of optimization experiments. rsc.org
Sustainable and Green Chemistry Innovations in Benzamide Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes for benzamides, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. ijnrd.org
Microwave-assisted organic synthesis has emerged as a significant green chemistry technique. ijnrd.orgresearchgate.net This method offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. ijnrd.orgrsc.org The direct and uniform heating of the reaction mixture eliminates hot spots, leading to more reproducible conditions and increased energy efficiency. rsc.org
For instance, the hydrolysis of benzamide, which takes 12 hours under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. ijnrd.orgrsc.org Similarly, microwave-assisted synthesis of N-(aryl) substituted benzamides from anilines and acid chlorides under solvent-free conditions has been shown to be rapid and efficient, offering high yields and selectivity. niscair.res.in This approach is particularly valuable in the pharmaceutical industry for generating large libraries of compounds in short timeframes. rsc.org
Microwave irradiation has also been successfully employed in the ring-opening of less reactive oxazolones to synthesize benzamides, overcoming the difficulties encountered with conventional heating methods. researchgate.net This technique has proven effective for a variety of substrates, including the synthesis of tri-substituted 1,3,5-triazines via Pd-catalyzed amination. lookchem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Hydrolysis
| Heating Method | Scale (g) | Solvent Volume (mL) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Conventional | 1 | 100 | 100 | 720 | - |
| Microwave | 1 | 10 | 180 | 7 | 99 |
Data adapted from a comparative energy consumption study. rsc.org
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. um-palembang.ac.id Solvent-free reactions and the use of aqueous media are highly desirable alternatives. researchgate.net
Solvent-free synthesis of amides has been achieved through various methods, including the reaction of carboxylic acids and urea (B33335) with a boric acid catalyst, which involves simple trituration and direct heating. semanticscholar.org This method is rapid and provides good yields. semanticscholar.org Another solvent-free approach utilizes microwave irradiation for the reaction of anilines with acid chlorides on basic alumina. niscair.res.inresearchgate.net
Aqueous media, once considered unsuitable for many organic reactions, are now being successfully employed. For example, the acylation of hydrophilic amino alcohols with acid chlorides can be cleanly performed in an aqueous organic solution. researchgate.net The use of aqueous micelles can also facilitate reactions by protecting water-sensitive intermediates. acs.org This has been demonstrated in the α-arylation of nitriles in water catalyzed by palladium nanoparticles. acs.org The synthesis of TAK-954, a pharmaceutical compound, saw a 94% reduction in organic solvent use by performing key transformations, including amide bond formation, in aqueous media. acs.org
Atom economy, a concept introduced to assess the efficiency of chemical reactions, is a fundamental principle of green chemistry. wjpps.comjocpr.com It measures the proportion of reactant atoms that are incorporated into the final desired product, thereby minimizing waste. wjpps.comjocpr.com High atom economy is a key goal in designing sustainable synthetic methods. wjpps.com
The principle of waste prevention is paramount, advocating for the reduction of 'unused' matter in a given process. um-palembang.ac.id This not only reduces waste but also decreases energy input and the required amount of solvents. um-palembang.ac.id Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org
In benzamide synthesis, this can be achieved through reactions with high atom economy, such as addition and rearrangement reactions, which theoretically have 100% atom economy. kharagpurcollege.ac.in Strategies to improve atom economy include the use of catalytic reagents instead of stoichiometric ones and minimizing the use of protecting groups. um-palembang.ac.idkharagpurcollege.ac.in One-pot syntheses and multicomponent reactions (MCRs) are valuable strategies as they avoid intermediate purification steps, increase chemical yield, and ensure high atom economy by incorporating all or most of the atoms from the starting materials into the final product. rsc.org
For example, the Ritter reaction of alcohols and nitriles under microwave irradiation provides an atom-economic, solvent-free synthesis of amides. researchgate.net The development of catalytic cycles, such as those in carbonylation reactions of aryl halides, where byproducts are minimized, also contributes to higher atom economy. organic-chemistry.org
Reactivity Profiles and Transformative Chemical Reactions of 2 Bromo 3 Methylbenzamide
Carbon-Halogen (C-X) Bond Activation and Cross-Coupling Reactions
The carbon-bromine (C-Br) bond in 2-Bromo-3-methylbenzamide is the most reactive site for many synthetic transformations, particularly those mediated by transition metals like palladium. This bond's activation is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in organic synthesis.
Oxidative Addition Mechanisms in Catalytic Cycles
A fundamental step in the catalytic application of this compound is the oxidative addition of its C-Br bond to a low-valent transition metal center, most commonly palladium(0). This process is central to numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The oxidative addition involves the insertion of the metal into the C-Br bond, which increases the metal's oxidation state and coordination number, typically from Pd(0) to a Pd(II) species. researchgate.net This initial activation forms an arylpalladium(II) complex, which then proceeds through the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to form the desired product and regenerate the Pd(0) catalyst. rsc.org
The precise mechanism of this oxidative addition can vary and is generally considered to follow one of three main pathways:
Concerted Pathway: This mechanism is often proposed for non-polar substrates. It involves the formation of a three-centered transition state where the C-Br bond interacts with the metal center before breaking. clockss.org
S_N2-type Pathway: For polarized C-X bonds, a stepwise mechanism analogous to a bimolecular nucleophilic substitution (S_N2) can occur. The nucleophilic metal complex attacks the carbon atom, leading to the displacement of the bromide anion in a separate step. clockss.org
Radical Pathway: A third possibility involves single-electron transfer (SET) steps, creating radical intermediates. A non-chain radical process can be initiated by the transfer of an electron from the metal to the aryl halide, forming a radical anion that then fragments. clockss.org
In the context of palladium-catalyzed reactions involving aryl bromides like this compound, the concerted and S_N2-type mechanisms are most frequently invoked. rsc.org The choice of ligands on the palladium center is crucial, as they must be electron-donating enough to facilitate the initial oxidative addition while also stabilizing the resulting organometallic intermediates. nih.gov
Table 1: Mechanistic Pathways for Oxidative Addition
| Mechanism Type | Description | Substrate Type |
| Concerted | Involves a three-centered transition state with the metal. | Generally non-polar bonds (e.g., C-H, H-H). |
| S_N2-type | Stepwise process where the metal complex acts as a nucleophile to displace the halide. | Polarized bonds (e.g., alkyl halides, aryl halides). clockss.org |
| Radical | Involves single-electron transfer (SET) to form radical intermediates. | Can occur with various substrates, sometimes initiated by light or an external initiator. clockss.org |
Nucleophilic Displacement Reactions on the Aryl Bromide Moiety
Direct nucleophilic aromatic substitution (S_NAr) on an unactivated aryl halide like this compound is generally difficult. The S_NAr mechanism requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex), a condition not met in this molecule. sciencegate.appmdpi.com
However, nucleophilic substitution can be achieved through alternative pathways, most notably the S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. This process is a radical chain reaction and does not require the strong electronic activation needed for the S_NAr pathway. Current time information in Bangalore, IN.mdpi.com
The S_RN1 mechanism proceeds through the following key steps: researchgate.netCurrent time information in Bangalore, IN.
Initiation: An electron is transferred to the this compound substrate, often from a photochemical or chemical initiator, to form a radical anion.
Propagation:
The radical anion fragments, losing a bromide ion to form an aryl radical (2-(aminocarbonyl)-6-methylphenyl radical).
This aryl radical reacts with a nucleophile to form a new radical anion, that of the substituted product.
This new radical anion transfers its extra electron to a new molecule of the starting this compound, propagating the chain and forming the final product.
This mechanism allows for the substitution of the bromine atom with a variety of nucleophiles under conditions that would not facilitate a polar S_NAr reaction. Current time information in Bangalore, IN.
Intramolecular and Intermolecular Cyclization Pathways involving this compound
The dual functionality of an ortho-halide and an amide group makes this compound a prime substrate for constructing polycyclic heterocyclic systems through cyclization reactions.
Homo-Annulation Reactions for Phenanthridinone Formation from ortho-Halobenzamides
Phenanthridinones are structurally significant heterocycles found in various biologically active natural products and pharmaceuticals. nih.govresearchgate.net One powerful strategy for their synthesis is the palladium-catalyzed annulation of ortho-halobenzamides. mdpi.comnih.gov In a homo-annulation or homo-coupling reaction, two molecules of an ortho-halobenzamide can react to form the phenanthridinone core.
A highly efficient method involves the palladium-catalyzed homocoupling of 2-bromobenzamides. nih.govresearchgate.net While a direct homo-coupling is one possibility, a more common and versatile approach is the annulation of an ortho-halobenzamide with an aryne, which can be generated in situ. mdpi.comnih.gov Another related strategy involves the intermolecular coupling of an ortho-halobenzamide with an aryl iodide or another aryl partner, followed by an intramolecular C-H activation/amination to close the ring. rsc.orgmdpi.com
A plausible palladium-catalyzed mechanism for the annulation of a 2-bromobenzamide (B1207801) (like this compound) with a coupling partner (e.g., another bromoarene or an aryne) to form a phenanthridinone skeleton generally involves: researchgate.net
Oxidative addition of the Pd(0) catalyst into the C-Br bond of the benzamide (B126).
Insertion of the coupling partner (e.g., an aryne) into the resulting aryl-palladium bond.
An intramolecular C-N bond formation step.
Reductive elimination to release the phenanthridinone product and regenerate the Pd(0) catalyst.
Table 2: Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamides
| Reactants | Catalyst / Ligand | Key Features | Reference |
| 2-Bromobenzamide + 2-Bromobenzoic Acid | Pd(OAc)₂ / PPh₃ | Annulation reaction forming the phenanthridinone skeleton. | researchgate.net |
| 2-Halobenzamides (self-coupling) | Phosphine-free Pd catalyst | Efficient homo-coupling to produce phenanthridinone derivatives. | nih.govresearchgate.net |
| o-Halobenzamide + Aryne | Pd(OAc)₂ / PPh₃ | Single-step C-C and C-N bond formation. | mdpi.comnih.gov |
Synthesis of Isoindolin-1-ones via Cyclization with Carbodiimides
A novel synthetic route utilizing 2-bromobenzamides involves their cobalt-catalyzed cyclization with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.comnih.gov These N-heterocycles are of interest due to their unique structure. mdpi.com This transformation has been successfully demonstrated using 2-bromo-N-methylbenzamide as a model substrate, indicating its applicability to derivatives like this compound. mdpi.com
The proposed reaction mechanism is initiated by the formation of a five-membered aza-cobaltacycle intermediate from the 2-bromobenzamide and the cobalt catalyst. This is a key step that provides stability to the Co(III) species. mdpi.comnih.gov The subsequent steps are as follows: mdpi.com
The carbodiimide (B86325) coordinates to the cobaltacycle complex.
The amide nitrogen of the cobaltacycle performs a nucleophilic addition to the central carbon of the coordinated carbodiimide, forming a new Co(III) complex.
The aryl group attached to the cobalt center then acts as a nucleophile, attacking the same carbon atom.
This final step results in C-C bond formation, generating the 3-(imino)isoindolin-1-one product and regenerating the active cobalt catalyst.
This method provides a direct pathway to complex isoindolinone structures from readily available starting materials. sciencegate.appmdpi.comnih.gov
Advanced Functionalization and Derivatization of the Amide Moiety
The amide group (-CONH₂) of this compound is a stable functional group but can be transformed into other functionalities under specific reaction conditions. These transformations expand the synthetic utility of the molecule beyond reactions at the C-Br bond.
The amide can serve as a versatile synthetic intermediate. acs.org For instance, the amide nitrogen can be alkylated or arylated. More advanced applications use the amide as a directing group for C-H activation at the otherwise unreactive C-6 position of the aromatic ring. researchgate.net After serving its directing role, the amide can be transformed or removed.
Common derivatizations of a primary benzamide include:
Hydrolysis: Conversion to the corresponding carboxylic acid (2-bromo-3-methylbenzoic acid) under acidic or basic conditions.
Reduction: Reduction to an amine ((2-bromo-3-methylphenyl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Dehydration: Conversion to the corresponding nitrile (2-bromo-3-methylbenzonitrile) using dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
N-Alkylation/Arylation: The primary amide can be converted to a secondary or tertiary amide through reactions with alkyl or aryl halides, often requiring a base. nih.gov
These transformations allow for the synthesis of a diverse array of 2-bromo-3-methylphenyl derivatives, where the original amide functionality is leveraged to install new groups or is converted into a different functional handle for subsequent chemical steps.
Table 3: Potential Derivatizations of the Amide Group
| Reaction Type | Reagents | Product Functional Group |
| Reduction | LiAlH₄ | Amine (-CH₂NH₂) |
| Dehydration | POCl₃, SOCl₂, (CF₃CO)₂O | Nitrile (-CN) |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amide (-CONHR, -CONR₂) |
Direct C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy in organic synthesis that enables the conversion of ubiquitous but inert C-H bonds into new functional groups, streamlining synthetic pathways by avoiding pre-functionalization steps. libretexts.orgorganic-chemistry.orgmt.com This approach enhances atom economy and allows for the rapid diversification of molecular scaffolds. mt.com In the context of benzamides, the amide group can act as a directing group, facilitating the selective functionalization of the ortho C-H bond through metal-catalyzed processes. nih.gov
While research specifically detailing the C-H functionalization of this compound is limited, extensive studies on related benzamide substrates provide significant insights. For instance, cobalt(III) metallacycles have been shown to be highly effective for the directed C(sp²)–H activation of benzamides. nih.gov These reactions exhibit chemoselectivity, favoring the activation of an ortho-C–H bond over a C–Br bond, as demonstrated with 2′-bromoacetophenone. nih.gov The site-selectivity is often governed by steric factors; for example, with 3-chloro-N-methylbenzamide, activation occurs at the less sterically hindered 6-position. nih.gov This suggests that for this compound, a directing group approach would likely favor functionalization at the C6 position.
The mechanism of such transformations typically involves the coordination of the metal catalyst to the directing group, followed by the cleavage of the targeted C-H bond to form a metallacyclic intermediate. libretexts.orgnih.gov This intermediate can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds.
Table 1: Cobalt-Catalyzed C-H Activation of Substituted Benzamides and Analogues
| Substrate | Catalyst System | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Methylbenzamide | Cobalt(III) Metallacycle | ortho-Alkylation | ortho-Alkylated N-methylbenzamide | >98% | nih.gov |
| 2′-Bromoacetophenone | Cobalt(III) Metallacycle | ortho-Alkylation | ortho-Alkylated 2′-bromoacetophenone | 74% | nih.gov |
| 3-Chloro-N-methylbenzamide | Cobalt(III) Metallacycle | ortho-Alkylation at C6 | 6-Alkyl-3-chloro-N-methylbenzamide | 96% | nih.gov |
| 3′-Methylacetophenone | Cobalt(III) Metallacycle | ortho-Alkylation at C6 | 6-Alkyl-3′-methylacetophenone | >98% | nih.gov |
Transamidation Processes
Transamidation, the conversion of one amide into another by reaction with an amine, is a fundamentally challenging yet synthetically valuable transformation due to the high stability of the C(O)–N amide bond. sioc-journal.cn Developing efficient transamidation protocols often requires catalysis or amide activation, as the direct reaction is typically unfavorable. sioc-journal.cnthieme-connect.com
Catalyst-free methods have been developed for activated secondary amides, demonstrating excellent functional group tolerance, including for bromo and iodo substituents which can be problematic in metal-catalyzed systems. thieme-connect.com For instance, the transamidation of N-tosyl-activated benzamides proceeds in high yield in ethanol, tolerating aryl bromides. thieme-connect.com Another approach involves the use of N-benzyl-N-Boc-amides, which undergo transamidation under transition-metal-free and base-free conditions, accommodating substrates with chloro, bromo, and iodo groups. sioc-journal.cn The synthesis of primary amides, such as 4-bromo-3-methylbenzamide, has been achieved with near-quantitative yield by reacting the corresponding ester with sodium amidoborane, indicating the stability of the bromo-methyl-substituted benzene (B151609) ring under these nucleophilic conditions. nih.gov These findings collectively suggest that this compound could successfully undergo transamidation, particularly if the amide nitrogen is appropriately substituted to increase its reactivity.
Table 2: Transamidation of Bromo-Substituted Aromatic Amides
| Substrate Type | Amine | Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Tosyl-activated N-methyl-4-bromobenzamide | Piperidine | 45 °C, 1.5 h | Ethanol | 99% | thieme-connect.com |
| N-Benzyl-N-Boc-4-bromobenzamide | Pyrrolidine | Reflux | Toluene | 90% | sioc-journal.cn |
| N-Benzyl-N-Boc-4-iodobenzamide | Pyrrolidine | Reflux | Toluene | 90% | sioc-journal.cn |
Photocatalytic Cross-Dehydrogenative Coupling for N-Mannich Base Synthesis
Photocatalytic methods offer green and efficient pathways for constructing complex molecules under mild conditions. acs.orgrsc.org The synthesis of N-Mannich bases, which are important structural motifs, can be achieved through the photocatalytic cross-dehydrogenative coupling (CDC) of C(sp³)–H and N–H bonds. acs.orgresearchgate.net This reaction avoids the need for pre-functionalized starting materials and often proceeds at ambient temperature using air as a sustainable oxidant. acs.org
A specific photocatalytic method has been developed for coupling N,N-dimethylanilines with various amides and imides to produce N-Mannich bases. acs.org The reaction is catalyzed by 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) under visible light irradiation. acs.org A plausible mechanism begins with the photoexcitation of the TPT catalyst, which then engages in a single electron transfer (SET) with the N,N-dimethylaniline to generate an amine radical cation. acs.org This intermediate subsequently leads to the formation of an iminium ion, which is trapped by the amide nucleophile to form the N-Mannich base product.
This protocol has been successfully applied to a substrate structurally related to the title compound, 3-bromo-2-methylbenzamide, which was coupled with N,N-dimethyl-p-toluidine to yield the corresponding N-Mannich base in good yield. acs.org This result strongly indicates the viability of this compound as a substrate in similar photocatalytic transformations.
Table 3: Photocatalytic Synthesis of an N-Mannich Base from a Bromo-Methyl-Substituted Benzamide
| Amide Substrate | Amine Substrate | Photocatalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-2-methylbenzamide | N,N-Dimethyl-p-toluidine | TPT (2,4,6-Triphenylpyrylium tetrafluoroborate) | Blue LEDs, Air, Ambient Temperature | 3-Bromo-2-methyl-N-((methyl(p-tolyl)amino)methyl)benzamide | 59% | acs.org |
Mechanistic Investigations into Chemical Transformations Involving 2 Bromo 3 Methylbenzamide
Elucidation of Catalytic Reaction Pathways in Transition Metal-Mediated Processes
Transition metals play a pivotal role in facilitating a variety of organic reactions. This section delves into the mechanisms of processes mediated by palladium, cobalt, and manganese, with a focus on the transformations of 2-bromo-3-methylbenzamide.
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides. Mechanistic studies on related aryl halides provide a framework for understanding the transformation of this compound. The catalytic cycle is generally understood to involve several key steps:
Oxidative Addition: The process initiates with the oxidative addition of the aryl halide, such as this compound, to a Pd(0) complex. This step is often rate-limiting and involves the cleavage of the carbon-halogen bond to form an arylpalladium(II) halide intermediate. nih.govx-mol.com Studies on similar systems suggest that a three-coordinate Pd(0) species bearing a bidentate phosphine (B1218219) and one CO ligand is the active species that reacts with the haloarene. nih.gov
CO Insertion: Following oxidative addition, a molecule of carbon monoxide (CO) inserts into the aryl-palladium bond, forming a phenacylpalladium halide complex. nih.govsemanticscholar.org
Reaction with Amine: The subsequent reaction with an amine, such as ammonia, proceeds through a pathway involving the reversible displacement of the halide from the phenacylpalladium complex by the amine. nih.gov This is followed by deprotonation of the coordinated amine to generate a phenacylpalladium amido complex. nih.gov
Reductive Elimination: The final step is the reductive elimination from the phenacylpalladium amido complex, which forms the C-N bond and yields the desired benzamide (B126) product, regenerating the Pd(0) catalyst for the next cycle. nih.govx-mol.com
Kinetic and isotopic labeling studies on analogous systems have provided strong evidence for this mechanistic pathway. For instance, a primary 13C kinetic isotope effect has been observed, supporting the involvement of carbon-halogen bond cleavage in the rate-determining step. nih.gov The synthesis and reactivity of arylpalladium and phenacylpalladium halide intermediates have been instrumental in confirming their competence in the catalytic cycle. nih.govnih.gov
A potential deactivation pathway for the catalyst involves the formation of a Pd(I) dimer. x-mol.com
A study on the palladium-catalyzed reductive aminocarbonylation of aryl bromides with nitroarenes proposes a similar mechanism, where the initial steps involve oxidative addition of the aryl bromide to Pd(0) and subsequent CO insertion to form a phenacyl-Pd-halide complex. semanticscholar.org
The table below summarizes the key mechanistic steps in the palladium-catalyzed aminocarbonylation of an aryl halide.
| Step | Description | Key Intermediates |
| 1 | Oxidative Addition | Arylpalladium(II) halide |
| 2 | CO Insertion | Phenacylpalladium halide |
| 3 | Amine Coordination & Deprotonation | Phenacylpalladium amido |
| 4 | Reductive Elimination | Amide product, Pd(0) catalyst |
Cobalt catalysts have been effectively used for the synthesis of N-heterocycles. A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. researchgate.netnih.gov While detailed mechanistic studies specifically for this compound are not extensively documented, the proposed mechanism for similar 2-bromobenzamides offers valuable insight.
The reaction is believed to proceed through the formation of a five-membered aza-cobaltacycle complex. researchgate.netnih.gov This key intermediate is formed through the following proposed steps:
Initial Coordination: The cobalt catalyst coordinates with the 2-bromobenzamide (B1207801).
Cyclization: An intramolecular cyclization occurs, leading to the formation of the five-membered aza-cobaltacycle.
Nucleophilic Addition and Substitution: The aza-cobaltacycle then undergoes nucleophilic addition and substitution with the carbodiimide (B86325) to furnish the final 3-(imino)isoindolin-1-one product. researchgate.netnih.gov
This catalytic system demonstrates tolerance for a variety of substituents, suggesting its potential applicability to this compound. researchgate.netnih.gov
In a related context, Co(III)-catalyzed C-H activation has been explored for the ortho-alkenylation of N-methyl benzamide derivatives. wiley.com A proposed mechanism involves the formation of a cobaltocycle intermediate, followed by alkyne insertion and protodemetallation. wiley.com This highlights the versatility of cobalt in activating C-H bonds, a process that could be relevant in other transformations of this compound.
The table below outlines the proposed mechanistic pathway for the cobalt-catalyzed cyclization of 2-bromobenzamides.
| Step | Description | Key Intermediates |
| 1 | Coordination | Cobalt-benzamide complex |
| 2 | Cyclization | Five-membered aza-cobaltacycle |
| 3 | Reaction with Carbodiimide | 3-(Imino)isoindolin-1-one product |
For instance, a manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) has been reported, proceeding via an interrupted borrowing hydrogen (IBH) strategy. rsc.org Mechanistic investigations, including kinetic studies and isotopic labeling experiments, were performed to elucidate the reaction pathway. rsc.org This suggests that similar methodologies could be applied to understand the behavior of this compound in manganese-catalyzed systems.
Furthermore, manganese-catalyzed C-H activation and deuteration have been achieved using a catalytic transient directing group strategy. researchgate.net This approach allows for the selective functionalization of otherwise unreactive C-H bonds. Kinetic and isotopic labeling are crucial tools in such studies to determine the rate-determining step and the nature of bond-breaking and bond-forming processes.
Computational studies, such as Density Functional Theory (DFT), are also valuable in complementing experimental data to validate proposed mechanisms and calculate energy barriers for different reaction pathways.
Analysis of Carbocation Rearrangement Mechanisms in Halogenation Reactions
Carbocation rearrangements are fundamental transformations in organic chemistry, often occurring to form a more stable carbocation intermediate. jcu.edulibretexts.orgjcu.edu These rearrangements typically involve a hydride or alkyl shift from an adjacent carbon to the carbocation center. jcu.edulibretexts.org
While direct evidence for carbocation rearrangements in halogenation reactions of this compound is not explicitly detailed in the provided search results, the principles of carbocation stability can be applied. In a hypothetical scenario where a carbocation is formed on the benzylic position of a derivative of this compound, a rearrangement could occur if it leads to a more stabilized carbocation.
However, it is important to note that many halogenation reactions of alkenes proceed through a halonium ion intermediate (e.g., a bromonium ion), which is a three-membered ring. chadsprep.com This type of intermediate does not typically undergo rearrangement in the same manner as a classical carbocation. chadsprep.com The subsequent attack by a nucleophile occurs via an SN2-like mechanism, leading to anti-addition. chadsprep.com
In the context of electrophilic aromatic substitution, such as the bromination of a substituted benzene (B151609) ring, the stability of the intermediate arenium ion (a resonance-stabilized carbocation) dictates the regioselectivity of the reaction. The substituents on the ring influence the stability of the arenium ion and direct the incoming electrophile to specific positions.
The table below outlines the general principles of carbocation rearrangements.
| Type of Shift | Description | Driving Force |
| Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., secondary to tertiary). |
| Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation. |
Exploration of Radical and Single Electron Transfer (SET) Mechanisms
Radical and single electron transfer (SET) mechanisms represent alternative pathways for chemical transformations, often involving open-shell intermediates.
A SET process involves the transfer of a single electron from one species to another, generating a radical ion pair. researchgate.netrug.nl This can initiate a cascade of radical reactions. For example, in the context of copper-catalyzed Ullmann reactions, a SET mechanism has been proposed where an electron is transferred from a Cu(I) species to an aryl halide, forming a radical anion. rug.nl
Radical mechanisms can also be initiated by radical initiators or through photoredox catalysis. beilstein-journals.org These reactions often proceed through a chain reaction involving initiation, propagation, and termination steps.
While specific studies detailing radical or SET mechanisms for this compound are not prevalent in the search results, these pathways are plausible under certain reaction conditions, particularly with transition metals capable of single electron transfer, such as copper or iron. thieme-connect.de For instance, the generation of an aryl radical from this compound could lead to various coupling or cyclization products.
The table below summarizes the key features of radical and SET mechanisms.
| Mechanism | Key Feature | Initiation |
| Radical Chain Reaction | Propagation of a radical species through a chain of reactions. | Radical initiator, light, heat. |
| Single Electron Transfer (SET) | Transfer of a single electron to form radical ions. | Redox-active species (e.g., transition metals). |
Identification and Characterization of Reactive Intermediates
The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. In the context of the reactions involving this compound, several types of reactive intermediates can be postulated based on analogous systems.
Organometallic Intermediates: In transition metal-catalyzed reactions, organometallic species such as arylpalladium(II) complexes, nih.gov phenacylpalladium complexes, nih.gov and aza-cobaltacycles researchgate.netnih.gov are key reactive intermediates. These are often characterized by spectroscopic methods like NMR and X-ray crystallography, or their presence is inferred from kinetic data and the products formed.
Carbocation Intermediates: As discussed in section 4.2, carbocations or carbocation-like species such as arenium ions can be formed in electrophilic reactions. Their existence is often transient, but they can be trapped or observed under specific conditions.
Radical Intermediates: Radical species, including aryl radicals and radical anions, are central to SET and radical chain reactions. researchgate.netrug.nl Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. rug.nl
The table below lists potential reactive intermediates and the techniques used for their characterization.
| Intermediate | Type of Reaction | Characterization Techniques |
| Arylpalladium(II) complex | Palladium-catalyzed cross-coupling | NMR, X-ray crystallography |
| Aza-cobaltacycle | Cobalt-catalyzed cyclization | Inferred from product analysis and literature precedent |
| Carbocation/Arenium Ion | Electrophilic substitution, rearrangement | Trapping experiments, NMR at low temperature |
| Radical/Radical Anion | SET reactions, radical chain reactions | EPR spectroscopy, trapping experiments |
Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation of 2 Bromo 3 Methylbenzamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in defining the number and type of hydrogen atoms and their connectivity. For 2-Bromo-3-methylbenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons.
The aromatic region would display a complex multiplet system for the three adjacent protons on the benzene (B151609) ring (H4, H5, and H6). The chemical shifts of these protons are influenced by the electronic effects of the bromo, methyl, and amide substituents. The amide group (-CONH₂) protons often appear as two separate broad signals due to restricted rotation around the C-N bond, making them diastereotopic. publish.csiro.au This rotation barrier can be influenced by temperature and solvent. niscpr.res.in The methyl group protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The identity of the amide protons can be confirmed by a deuterium (B1214612) exchange experiment, where adding D₂O to the NMR sample results in the disappearance of the -NH₂ signals. publish.csiro.au
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CONH₂ | 7.5 - 8.5 | Two Broad Singlets | 2H |
| Aromatic (H4, H5, H6) | 7.0 - 7.8 | Multiplets | 3H |
Note: Predicted values are based on general principles of substituted benzamides and may vary with solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the amide group typically appears far downfield (165-175 ppm). libretexts.org The six aromatic carbons will have chemical shifts in the typical aromatic region (120-145 ppm), with their specific shifts determined by the attached substituents. The ipso-carbons directly attached to the bromine, methyl, and amide groups will have their resonances significantly affected. researchgate.netoregonstate.edu The methyl carbon will appear at the highest field (most upfield), typically in the range of 15-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 168 - 172 |
| C-CONH₂ (C1) | 135 - 140 |
| C-Br (C2) | 120 - 125 |
| C-CH₃ (C3) | 138 - 142 |
| Aromatic (C4, C5, C6) | 125 - 135 |
Note: Predicted values are based on established substituent effects on benzene rings and may vary with solvent.
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those separated by two or three bonds. This would be crucial for tracing the connectivity of the adjacent protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons, showing a cross-peak for each C-H bond. libretexts.org This allows for the direct assignment of protonated carbons in the ¹³C spectrum.
Deuterium (²H) NMR can provide unique mechanistic insights. In solution, deuterium exchange is primarily used to identify labile protons, as mentioned above. In the solid state, ²H NMR of isotopically labeled samples can be used to study molecular dynamics, such as the rotation of the methyl group or the phenyl ring, by analyzing the quadrupolar splitting patterns. wikipedia.org It is also a valuable tool for monitoring reaction kinetics and mechanisms where deuterium-labeled reagents are used. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₈H₈BrNO, the expected exact mass can be calculated and compared to the experimental value to confirm the formula. 007chemicals.com
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M⁺+2), which is a definitive indicator for the presence of a single bromine atom. nih.gov
Electron Impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern provides valuable structural information. For aromatic amides, a characteristic fragmentation pathway involves the cleavage of the N-CO bond. nih.gov
Table 3: Predicted HRMS Fragmentation Pattern for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|---|
| 212.979 | 214.977 | [C₈H₈BrNO]⁺ (Molecular Ion) | - |
| 196.984 | 198.982 | [C₈H₆BrO]⁺ | •NH₂ |
| 182.969 | 184.967 | [C₇H₅Br]⁺ | •NH₂ and CO |
| 103.054 | 103.054 | [C₇H₅O]⁺ | •Br and •NH₂ |
The primary fragmentation is expected to be the loss of an amino radical (•NH₂) to form the stable 2-bromo-3-methylbenzoyl cation. researchgate.net This cation can then lose a molecule of carbon monoxide (CO) to yield the 2-bromo-3-methylphenyl cation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound would be dominated by absorptions from the amide and aromatic functionalities. A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) is expected. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two distinct bands in the region of 3100-3500 cm⁻¹. The N-H bending vibration (Amide II band) is also a characteristic feature. Other significant absorptions include aromatic C=C and C-H stretching, and a C-Br stretching vibration at lower wavenumbers. proquest.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. The aromatic ring vibrations often produce strong signals in the Raman spectrum. aip.org The C-Br stretching vibration is also typically Raman-active. s-a-s.org For benzamide (B126) and its derivatives, the spectra can reveal information about the molecular structure and intermolecular interactions, such as hydrogen bonding. aip.org
Table 4: Principal Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -CONH₂ | 3100 - 3500 |
| C-H Stretch (aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (aliphatic) | -CH₃ | 2850 - 3000 |
| C=O Stretch (Amide I) | -CONH₂ | 1650 - 1690 |
| N-H Bend (Amide II) | -CONH₂ | 1580 - 1650 |
| C=C Stretch (aromatic) | Benzene Ring | 1450 - 1600 |
Single Crystal X-ray Diffraction (SXRD) for Precise Molecular Geometry and Solid-State Structure Determination
Single Crystal X-ray Diffraction (SXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SXRD analysis of this compound would provide accurate data on bond lengths, bond angles, and torsion angles.
Based on studies of similar substituted benzamides, several structural features can be anticipated. proquest.comiucr.org The benzene ring and the amide group (-CONH₂) are expected to be largely planar. However, there will be a specific torsion angle between the plane of the ring and the plane of the amide group due to steric interactions with the ortho-bromo substituent. The C-N amide bond length is expected to be shorter than a typical C-N single bond, indicating partial double-bond character due to resonance.
In the solid state, primary benzamides commonly form centrosymmetric dimers through intermolecular hydrogen bonds, where the N-H protons of one molecule interact with the carbonyl oxygen of a neighboring molecule (N-H···O). mdpi.com This hydrogen bonding network is a critical determinant of the crystal packing. nih.gov
Table 5: Structural Parameters Typically Determined by SXRD
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| Crystal System & Space Group | The symmetry of the unit cell | e.g., Monoclinic, P2₁/c |
| Bond Lengths (Å) | Internuclear distances | e.g., C=O (~1.24 Å), C-N (~1.33 Å), C-Br (~1.90 Å) |
| Bond Angles (°) | Angles between bonded atoms | e.g., O-C-N (~122°) |
| Torsion Angles (°) | Dihedral angle describing conformation | e.g., C(Ar)-C(Ar)-C=O |
This comprehensive characterization, integrating data from NMR, MS, vibrational spectroscopy, and SXRD, provides an unambiguous and detailed understanding of the molecular and supramolecular structure of this compound.
Characterization of Supramolecular Interactions within Crystal Lattices (e.g., N-H···O Hydrogen Bonds, C-Br···π Interactions)
The molecular structure of benzamides, featuring a hydrogen bond donor (N-H) and acceptor (C=O), predisposes them to form robust and predictable hydrogen-bonding networks. These interactions are fundamental to the assembly of the crystal lattice.
N-H···O Hydrogen Bonds: The most prominent supramolecular interaction in the crystal structures of primary benzamides is the N-H···O hydrogen bond. Molecules of benzamide derivatives typically associate through these bonds to form well-defined synthons. The most common of these is the centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring. This dimer motif is a recurring feature in the crystal packing of numerous benzamide derivatives. nih.govresearchgate.net Alternatively, these N-H···O interactions can link molecules into one-dimensional chains, often described by a C(4) graph set notation. For instance, in the crystal structures of various toluamide complexes, extended networks are formed through hydrogen bonds between the amide N-H group and the carbonyl oxygen atoms. researchgate.netnih.gov
Below is a table detailing typical geometric parameters for these types of supramolecular interactions found in related benzamide crystal structures.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Compound(s) |
| Hydrogen Bond | N-H···O | 2.8 - 3.1 | 150 - 180 | Substituted Benzamides |
| Halogen Bond | C-Br···O | 3.0 - 3.5 | 160 - 180 | Bromo-organic crystals |
| Halogen-π | C-Br···π (centroid) | 3.2 - 3.8 | ~90 - 180 | Bromo-aromatic compounds |
Analysis of Crystal Packing Motifs and Polymorphism
Crystal Packing Motifs: The crystal packing in simple bromobenzamides is often dominated by the hydrogen-bonded synthons. For example, the crystal structure of 2-bromobenzamide (B1207801) (COD ID: 1520029) crystallizes in the monoclinic space group P2₁/n. nih.gov Similarly, 3-bromobenzamide (COD ID: 1520028) crystallizes in the monoclinic P2₁/c space group. nih.gov In these structures, the primary N-H···O hydrogen bonds typically form the foundational R²₂(8) dimers. These dimers then arrange themselves into layers or three-dimensional networks, stabilized by weaker interactions such as C-H···π, π-π stacking, and halogen-based contacts. The relative positioning of the bromine and methyl groups in this compound would further influence the steric and electronic environment, potentially leading to unique packing arrangements not seen in its simpler isomers.
Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamides. researchgate.netnih.gov Benzamide itself has at least four known polymorphs, each with distinct crystal packing and stability. researchgate.netnih.gov These different forms can arise from variations in crystallization conditions, such as solvent and temperature, which can favor different hydrogen-bonding patterns (e.g., dimers vs. catemers) or alternative packing of the primary synthons. acs.orgmdpi.com The existence of multiple rotatable bonds and the capacity for varied intermolecular interactions in a molecule like this compound suggest that it too could exhibit polymorphism. The subtle energy differences between potential packing arrangements, influenced by the interplay of N-H···O, C-Br···π, and other weak interactions, make the formation of multiple polymorphs a distinct possibility. The study of polymorphism is critical as different crystalline forms can have significantly different physical properties.
The table below summarizes the crystallographic data for the closely related isomers of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Bromobenzamide | C₇H₆BrNO | Monoclinic | P 1 2₁/n 1 | 5.0263 | 10.9683 | 13.3113 | 93.465 | nih.gov |
| 3-Bromobenzamide | C₇H₆BrNO | Monoclinic | P 1 2₁/c 1 | 16.1890 | 4.6448 | 9.8821 | 92.866 | nih.gov |
This comparative analysis underscores the structural diversity within this class of compounds and provides a robust framework for predicting the crystallographic characteristics of this compound.
Computational and Theoretical Chemistry Investigations on 2 Bromo 3 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations, electron distribution, and various parameters related to chemical reactivity.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying molecular systems due to its balance of computational cost and accuracy. scielo.br DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. scielo.br This approach is widely used to optimize molecular geometry, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP).
For instance, in studies of analogous compounds like 6-bromo-2,3-dimethoxybenzaldehyde, DFT at the CAM-B3LYP/6-311++G(d,p) level of theory is used to calculate geometric properties for comparison with experimental X-ray diffraction data. scielo.br Such studies also involve the analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov In a typical MEP map, reddish colors indicate regions of high electron density, which are prone to electrophilic attack, while bluish colors show areas of low electron density, susceptible to nucleophilic attack. nih.gov For example, in 5-Bromo-2-Hydroxybenzaldehyde, the area around the electronegative oxygen atom of the aldehyde group shows the most negative potential, highlighting it as a reactive site. nih.gov
Below are representative data tables for optimized geometric parameters of a related compound, 6-bromo-2,3-dimethoxybenzaldehyde, as determined by DFT calculations.
| Bond | Calculated Bond Length (Å) |
|---|---|
| Br1-C6 | 1.895 |
| C1-C7 | 1.493 |
| C7-O1 | 1.215 |
| C2-O2 | 1.362 |
| C3-O3 | 1.371 |
| C1-C2 | 1.408 |
| C1-C6 | 1.402 |
| Angle | Calculated Bond Angle (°) |
|---|---|
| O1-C7-C1 | 125.1 |
| C2-C1-C6 | 118.7 |
| C3-C2-C1 | 120.2 |
| C4-C3-C2 | 120.2 |
| C5-C4-C3 | 119.8 |
| C6-C5-C4 | 121.0 |
| Br1-C6-C1 | 119.2 |
Note: The data presented is for 6-bromo-2,3-dimethoxybenzaldehyde, a structural analogue, to illustrate the application of DFT methods. scielo.br
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. q-chem.com While often less accurate than modern DFT methods for calculating electronic properties due to its neglect of electron correlation, the HF method is valuable for its relative computational simplicity. q-chem.comsci-hub.ru It is frequently employed for initial geometry optimizations and in conformational analysis studies before more computationally expensive methods are used. researchgate.net For example, ab initio computations at the HF/3-21G level have been used to perform exploratory conformational analyses on molecules, mapping their potential energy surfaces. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, allowing for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
Conformational analysis, which can be performed using both quantum mechanics and molecular mechanics methods, is crucial for understanding the behavior of flexible molecules. researchgate.netrsc.org It involves identifying the stable conformers (rotamers) of a molecule and determining the energy barriers to rotation around single bonds. For example, a conformational analysis of a related compound, 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, identified two stable rotamers with a calculated rotational barrier of 5.45 kcal/mol. nih.govresearchgate.net Such studies on substituted benzaldehydes have shown that the relative stability of conformers (e.g., cis vs. trans orientation of substituents) can be determined, providing a comprehensive account of molecular geometries. rsc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy. bohrium.com DFT calculations are particularly adept at predicting vibrational frequencies. researchgate.net
Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. nih.gov To correct for this, the calculated frequencies are typically multiplied by a scaling factor, leading to much better agreement with experimental spectra. nih.gov For example, a study on 4-Bromo-3-methylbenzonitrile utilized DFT calculations with the B3LYP/6311++G(d,p) basis set to assign vibrational modes observed in its FT-IR and FT-Raman spectra. researchgate.net This combined computational and experimental approach allows for a complete and confident assignment of the fundamental vibrational modes of the molecule. researchgate.net
The table below shows a comparison of experimental and calculated vibrational frequencies for 4-Bromo-3-methylbenzonitrile, illustrating the accuracy of such predictions.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (ring) | 3086 | 3085 | 3087 |
| C≡N stretch | 2236 | 2237 | 2244 |
| C-C stretch (ring) | 1580 | 1580 | 1580 |
| C-H bend (in-plane) | 1281 | 1281 | 1281 |
| C-Br stretch | 680 | 680 | 680 |
| C-C-C bend (out-of-plane) | 496 | 496 | 496 |
Note: The data presented is for 4-Bromo-3-methylbenzonitrile, a structural analogue, to illustrate the comparison between experimental and computed spectroscopic data. researchgate.net
Computational Modeling of Reaction Pathways and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can identify intermediates, locate transition states (the highest energy point along a reaction coordinate), and calculate activation energy barriers. This information provides a detailed, step-by-step understanding of how a chemical transformation occurs.
In Silico Design Principles for Novel Benzamide (B126) Analogues
In silico design leverages computational modeling to design and screen novel molecules with desired properties before undertaking their synthesis and experimental testing. This approach significantly accelerates the discovery of new compounds, particularly in fields like drug discovery and materials science.
Starting with a core scaffold like 2-Bromo-3-methylbenzamide, in silico methods can be used to design novel analogues. By systematically modifying the structure—for instance, by changing the substituents on the aromatic ring or altering the amide group—and then computationally evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates. The properties evaluated can include electronic characteristics (HOMO-LUMO gap), reactivity (from MEP maps), and potential biological activity (through molecular docking simulations). For example, the brominated methoxyphenyl moiety is found in many natural alkaloids with a range of biological properties, and understanding the electronic and structural effects of bromine substitution is key to designing new synthetic derivatives. scielo.br Computational synthesis planning algorithms can even propose multi-step synthetic and enzymatic pathways to create these novel, designed molecules. mit.edu
Applications of 2 Bromo 3 Methylbenzamide As a Synthetic Synthon
Building Block for the Construction of Diverse Heterocyclic Systems
The structure of 2-Bromo-3-methylbenzamide is well-suited for intramolecular cyclization reactions, making it an excellent precursor for a variety of heterocyclic compounds. The presence of the ortho-bromo substituent provides a reactive site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Catalytic systems, particularly those based on copper and palladium, are frequently employed to facilitate these transformations. For instance, copper-catalyzed Ullmann-type coupling reactions are a prominent method for synthesizing quinazolinone derivatives from 2-bromobenzamide (B1207801) precursors. In these reactions, the bromo group is activated by the copper catalyst, enabling intramolecular C-N bond formation to construct the heterocyclic ring. A variety of N-substituted 2-bromobenzamides can be coupled with different reagents to yield a broad range of quinazolinones, a class of compounds known for their biological activities. researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov
Similarly, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed as a novel route to synthesize 3-(imino)isoindolin-1-ones. nih.gov Palladium-catalyzed reactions, known for their efficiency in C-H bond functionalization, also enable the synthesis of various benzo-condensed heterocycles from bromoarene starting materials. cnr.itnih.gov These methods highlight the utility of the 2-bromobenzamide scaffold in creating significant molecular complexity from relatively simple precursors. cnr.it
| Heterocyclic System | Catalyst/Method | Description | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-ones | Copper-Catalyzed Ullmann Coupling | Intramolecular C-N bond formation via coupling of the amide nitrogen with the ortho-bromo position. Often used with various coupling partners. | researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| 3-(Imino)isoindolin-1-ones | Cobalt-Catalyzed Cyclization | A novel pathway involving the cyclization of 2-bromobenzamides with carbodiimides. | nih.gov |
| Carbazoles | Palladium-Catalyzed C-H Functionalization | Sequential reactions involving C-N bond formation (Buchwald-Hartwig) followed by intramolecular C-H arylation. | cnr.it |
| Benzimidazoles | Copper-Catalyzed Cyclization | A related synthesis using o-bromoarylamines and nitriles, demonstrating the utility of the ortho-bromo precursor for N-heterocycle formation. | rsc.orgnih.gov |
Key Intermediate in the Synthesis of Complex Organic Molecules
A synthetic intermediate is a molecule formed from reactants that subsequently reacts to generate the final products of a chemical reaction. Due to its capacity to be transformed into various complex structures, this compound serves as a key intermediate in multi-step organic syntheses. Its role as a building block for heterocyclic systems inherently defines it as a crucial intermediate in those synthetic pathways.
The synthesis of this compound itself proceeds from simpler precursors, such as 2-bromo-3-methylbenzoic acid, which is derived from 2-bromo-4-nitrotoluene. chemicalbook.comorgsyn.org This places it within a well-defined synthetic sequence. Strategies in modern synthesis, such as divergent synthesis, rely on common intermediates to efficiently generate a library of related but structurally distinct molecules. mdpi.com this compound is an ideal candidate for such strategies, where the bromo and amide functionalities can be independently or sequentially modified to create a diverse range of complex organic molecules. The synthesis of quinazolinones, for example, showcases its function as an intermediate where its structure is incorporated into a larger, more complex molecular framework. researchgate.net
Precursor in the Development of Potential Pharmaceutical and Agrochemical Intermediates
The value of a synthetic synthon is often measured by its utility in producing molecules with practical applications, particularly in the pharmaceutical and agrochemical industries. Heterocyclic compounds are ubiquitous scaffolds in drug discovery and development due to their ability to interact with a wide range of biological targets. ijnrd.orgnih.govmdpi.com
Quinazolinones, which are directly synthesized from 2-bromobenzamide precursors, are a prominent class of bioactive heterocycles. researchgate.netorganic-chemistry.org Research has demonstrated that novel quinazolinone derivatives possess significant antibacterial and anti-inflammatory properties. nih.gov Furthermore, synthetic methods utilizing 2-bromobenzamides have been successfully applied to the synthesis of established drug molecules. researchgate.net Similarly, the benzimidazole core, which can be constructed from related ortho-bromoaniline precursors, is a key feature in numerous pharmaceuticals, including antihypertensive and anthelmintic drugs. nih.gov
Given that this compound is a direct precursor to these biologically active heterocyclic systems, it is correctly identified as a valuable precursor in the development of potential pharmaceutical and agrochemical intermediates. Its use facilitates the generation of novel compounds that can be screened for a wide array of biological activities.
Utility in the Preparation of Axially Chiral Compounds
Axial chirality is a type of stereoisomerism resulting from hindered rotation around a single bond, most commonly found in biaryl compounds. These molecules, known as atropisomers, are of great interest in asymmetric catalysis and medicinal chemistry. The synthesis of axially chiral benzamides is an active area of research, and the structural features of this compound make it a useful substrate for this purpose.
The construction of axially chiral benzamides often relies on creating steric hindrance around the N-aryl bond to restrict rotation. The pre-existing ortho-bromo and meta-methyl groups on the this compound ring contribute to this necessary steric bulk. Asymmetric synthesis methods, such as enantioselective bromination or rhodium-catalyzed ortho-olefination of benzamide (B126) derivatives, have been developed to control the axial chirality. The substituted nature of this compound makes it a valuable starting point for creating specific, highly substituted, and sterically demanding benzamides where the atropisomeric stability would be significant.
| Compound Name |
|---|
| This compound |
| 2-bromo-3-methylbenzoic acid |
| 2-bromo-4-nitrotoluene |
| 3-(imino)isoindolin-1-ones |
| Benzimidazoles |
| Carbazoles |
| Carbodiimides |
| Quinazolinones |
Supramolecular Chemistry and Crystal Engineering of 2 Bromo 3 Methylbenzamide
Exploration of Hydrogen Bonding Networks in Benzamide (B126) Derivatives
Benzamide and its derivatives are well-known for forming robust hydrogen-bonded networks, which significantly influence their crystal packing and physical properties. The primary amide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of predictable supramolecular synthons.
Interactive Data Table: Hydrogen Bonding Geometry in 2-Bromobenzamide (B1207801)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |
| N-H···O | 0.86 | 2.11 | 2.96 | 170 | -x+1, -y, -z+1 |
| C-H···O | 0.93 | 2.54 | 3.46 | 171 | x-1, y, z |
Investigation of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In 2-Bromo-3-methylbenzamide, the bromine atom attached to the aromatic ring has the potential to engage in halogen bonding.
The carbonyl oxygen of the amide group is also a potential halogen bond acceptor. nih.gov Therefore, C-Br···O halogen bonds could be another significant interaction in the crystal packing of this compound, potentially competing with or complementing the hydrogen bonding network. The interplay between hydrogen and halogen bonding is a key aspect of the crystal engineering of such molecules.
Interactive Data Table: Potential Halogen Bonding Parameters in Bromobenzamides
| Donor-X···Acceptor | D-X (Å) | X···A (Å) | D···A (Å) | ∠D-X···A (°) |
| C-Br···Br | ~1.90 | <3.70 | <5.60 | ~165° (Type II) |
| C-Br···O | ~1.90 | <3.37 | <5.27 | >150° |
Note: The values in this table are generalized from typical C-Br halogen bonds and are not specific experimental values for this compound.
Cocrystallization Strategies and their Influence on Solid-State Properties
Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. The strategy involves combining a target molecule, in this case, this compound, with a coformer molecule in a specific stoichiometric ratio. The resulting cocrystal has a unique crystal structure held together by non-covalent interactions, primarily hydrogen bonds.
For this compound, potential coformers would be molecules that can form robust and predictable supramolecular heterosynthons with the amide group. Carboxylic acids are excellent candidates as they can form a strong and highly directional amide-acid heterosynthon through N-H···O and O-H···O hydrogen bonds. Other potential coformers include other amides (to form amide-amide heterosynthons if the self-assembly is disrupted), pyridines (N-H···Npy), and phenols (N-H···O and O-H···O).
The choice of coformer can significantly influence solid-state properties such as solubility, melting point, and stability. For instance, cocrystallization with a highly soluble coformer can enhance the dissolution rate of a poorly soluble active pharmaceutical ingredient. The formation of cocrystals can be achieved through various methods, including solution crystallization, grinding, and slurry techniques.
Interactive Data Table: Common Supramolecular Synthons in Cocrystallization
| Synthon | Interacting Groups | Typical Graph Set |
| Amide-Acid | Amide and Carboxylic Acid | R22(8) |
| Amide-Amide | Two Amide Groups | R22(8) |
| Amide-Pyridine | Amide and Pyridine | D |
| Carboxylic Acid Dimer | Two Carboxylic Acid Groups | R22(8) |
Rational Design of Co-Crystal Formers for this compound
The rational design of co-crystal formers for this compound involves a knowledge-based approach guided by the principles of supramolecular chemistry. The primary consideration is the identification of functional groups on potential coformers that can form stable and predictable hydrogen-bonded synthons with the amide group of this compound.
A common strategy is the "supramolecular synthon approach," which relies on the hierarchical nature of intermolecular interactions. The most robust and predictable synthons are typically formed first. For an amide, the aforementioned amide-acid heterosynthon is a prime target. Therefore, a primary screening of coformers would include a library of pharmaceutically acceptable carboxylic acids.
Computational methods, such as the Cambridge Structural Database (CSD) analysis of existing crystal structures containing similar functional groups, can provide valuable insights into preferred interaction motifs. Furthermore, tools like the hydrogen bond propensity tool can be used to predict the likelihood of different hydrogen bonds forming.
Beyond hydrogen bonding, the potential for the bromine atom to act as a halogen bond donor can also be exploited in co-crystal design. Coformers with good halogen bond acceptors, such as pyridyl nitrogen atoms or other carbonyl groups, could be selected to form C-Br···N or C-Br···O interactions, leading to novel supramolecular architectures. The interplay of these various non-covalent interactions provides a rich landscape for the rational design of multicomponent crystalline forms of this compound with tailored properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-3-methylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of 3-methylbenzamide using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions. Key factors include solvent choice (e.g., DMF or CCl₄), temperature (0–25°C), and catalysts (e.g., FeCl₃). For example, regioselectivity issues in bromination of aromatic rings can lead to byproducts; directing groups like the amide moiety in 3-methylbenzamide may favor para/ortho substitution . Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry to minimize di-brominated byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals split due to bromine’s deshielding effect. The methyl group at position 3 appears as a singlet (~δ 2.3–2.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm, while the brominated carbon is downfield (~δ 120–130 ppm).
- IR : Strong absorption bands for amide C=O (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- MS : Molecular ion peak at m/z corresponding to C₈H₈BrNO (MW ≈ 214 g/mol) and fragmentation patterns confirming Br loss .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they impact experimental design?
- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for reactions. Reported melting points for similar brominated benzamides range from 146–158°C, but discrepancies may arise due to polymorphism or impurities . Pre-experiment purification via recrystallization (e.g., ethanol/water) is critical to ensure consistency.
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of 3-methylbenzamide be addressed to avoid undesired isomers?
- Methodological Answer : Computational tools (e.g., DFT calculations) predict electron density distribution on the aromatic ring, identifying reactive sites. Experimentally, protecting the amide group (e.g., as a methyl ester) or using directing groups (e.g., -NO₂) can shift bromination to the desired position. Post-reaction analysis via X-ray crystallography or NOESY NMR helps confirm regiochemistry .
Q. What strategies resolve contradictions in reported catalytic efficiencies for coupling reactions involving this compound?
- Methodological Answer : Discrepancies may stem from varying catalytic systems (e.g., Pd vs. Cu catalysts) or solvent/base combinations. Systematic comparison under standardized conditions (e.g., Suzuki-Miyaura coupling with phenylboronic acid) is recommended. Meta-analyses of literature data should account for reaction scales, purity of starting materials, and detection limits of analytical methods .
Q. How can AI-driven synthesis planning tools improve route optimization for this compound derivatives?
- Methodological Answer : Platforms like Reaxys or Pistachio integrate retrosynthetic algorithms to propose viable pathways. For example, AI models trained on benzamide bromination datasets can predict optimal reagents (e.g., Br₂ vs. HBr/H₂O₂) and side-chain compatibility. Validation via small-scale trials and iterative feedback refines predictions .
Q. What are the best practices for handling discrepancies in thermodynamic data (e.g., ΔHf) for this compound across databases?
- Methodological Answer : Cross-reference experimental data (e.g., DSC for enthalpy) with computational results (e.g., Gaussian-based simulations). If conflicts persist, validate via collaborative studies using standardized protocols. For example, PubChem-derived data may require verification against peer-reviewed journals due to variability in measurement techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
